molecular formula C13H13NO6 B1414231 Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1560874-18-1

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1414231
CAS No.: 1560874-18-1
M. Wt: 279.24 g/mol
InChI Key: YMIYZAUMTKIFME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of benzoic acid derivatives with 2,5-dioxo-1-pyrrolidinyl esters. The reaction conditions often include the use of an acid catalyst and a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester has diverse applications in scientific research due to its unique chemical properties. It is used in:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: shares similarities with other benzoic acid derivatives and pyrrolidinyl esters.

    Benzoic acid, 4-(methoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with a different position of the methoxymethoxy group.

    Benzoic acid, 3-(ethoxymethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester: Similar structure but with an ethoxymethoxy group instead of methoxymethoxy.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(methoxymethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-18-8-19-10-4-2-3-9(7-10)13(17)20-14-11(15)5-6-12(14)16/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIYZAUMTKIFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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